molecular formula C11H8ClNO2 B2559286 (E)-(4-chlorophenyl)(2-furyl)methanone oxime CAS No. 91182-78-4

(E)-(4-chlorophenyl)(2-furyl)methanone oxime

Cat. No. B2559286
CAS RN: 91182-78-4
M. Wt: 221.64
InChI Key: RCXDTBNVQYEHKQ-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-(4-chlorophenyl)(2-furyl)methanone oxime” is a chemical compound used in scientific research . Its unique structure offers potential applications in various fields, including pharmaceuticals and organic synthesis.


Molecular Structure Analysis

The molecular formula of “(E)-(4-chlorophenyl)(2-furyl)methanone oxime” is C11H8ClNO2 . It has an average mass of 221.640 Da and a monoisotopic mass of 221.024353 Da .


Physical And Chemical Properties Analysis

“(E)-(4-chlorophenyl)(2-furyl)methanone oxime” has a density of 1.3±0.1 g/cm3, a boiling point of 342.9±38.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 61.9±3.0 kJ/mol and a flash point of 161.2±26.8 °C . The compound has a molar refractivity of 58.0±0.5 cm3 .

Scientific Research Applications

Chlorophenols in Environmental Research

Research on chlorophenols (CPs) highlights their environmental presence and toxic effects, particularly in aquatic systems. CPs are recognized for causing oxidative stress, immune system alterations, and disrupting endocrine functions in fish, showcasing the environmental and biological impact of chlorinated compounds. This area of study underscores the importance of investigating the environmental fate and toxicological effects of synthetic compounds, including potentially those similar to "(E)-(4-chlorophenyl)(2-furyl)methanone oxime" (Tingting Ge et al., 2017).

Methanotrophs and Methane Oxidation

Methanotrophs, bacteria that consume methane as their carbon source, are studied for their potential in biotechnological applications, including environmental remediation and sustainable production of valuable chemicals from methane. This research illustrates the utility of biological systems in recycling and utilizing greenhouse gases, suggesting a potential interest in understanding how chemical compounds like "(E)-(4-chlorophenyl)(2-furyl)methanone oxime" might interact with or influence such biological processes (P. Strong et al., 2015).

Chemical Oxidation Studies

The study of methanol oxidation pathways, particularly in relation to fuel cell technologies, emphasizes the complexity of chemical oxidation processes and the need for understanding the mechanisms and kinetics involved. This research area may offer insights into the chemical behavior and potential applications of "(E)-(4-chlorophenyl)(2-furyl)methanone oxime" in energy-related fields or as a substrate in catalytic reactions (Jamie L. Cohen et al., 2007).

properties

IUPAC Name

(NE)-N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-9-5-3-8(4-6-9)11(13-14)10-2-1-7-15-10/h1-7,14H/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXDTBNVQYEHKQ-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=NO)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C(=N/O)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-(4-chlorophenyl)(2-furyl)methanone oxime

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